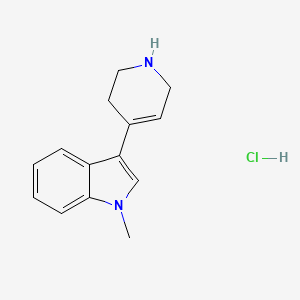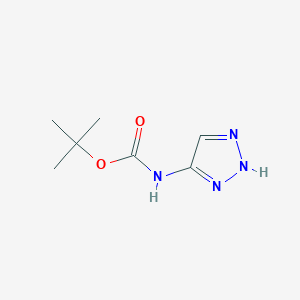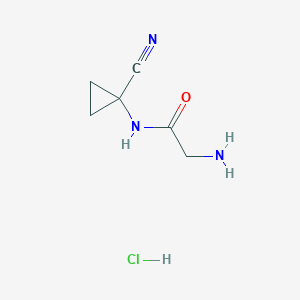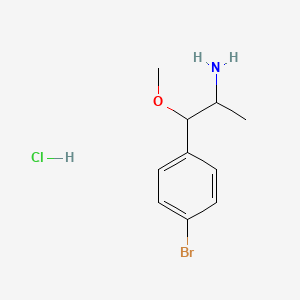![molecular formula C8H9BrClF2NO B1377501 [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1432681-22-5](/img/structure/B1377501.png)
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride
Overview
Description
“[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1432681-22-5 . It has a molecular weight of 288.52 .
Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is (3-bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H .
Scientific Research Applications
Synthesis and Characterization
- Intermediate for Synthesis of Complex Molecules : Research into similar brominated and difluoromethoxy compounds often focuses on their synthesis and utility as intermediates for creating more complex molecular structures. For instance, compounds with bromo- and difluoromethoxy groups are utilized in the synthesis of isoindoles, demonstrating the versatility of these moieties in organic synthesis (Kobayashi et al., 2013).
Photocytotoxicity and Cellular Imaging
- Photocytotoxic Properties : Certain iron(III) complexes involving bromo and difluoromethoxy phenyl compounds exhibit unprecedented photocytotoxicity under red light, indicating potential applications in medical research, particularly in therapies requiring controlled activation, such as photodynamic therapy (Basu et al., 2014).
Nematicidal and Antimicrobial Activities
Bioevaluation Against Agricultural Pests : Studies on bromo and difluoromethoxy phenyl derivatives have explored their efficacy in combating agricultural pests. This includes investigations into their nematicidal activities, suggesting a potential role in developing new pesticides (Kumari et al., 2014).
Antimicrobial Potentials : Research has also delved into the antimicrobial properties of substituted phenyl azetidines, hinting at the utility of bromo and difluoromethoxy groups in enhancing these effects, potentially leading to new classes of antimicrobial agents (Doraswamy & Ramana, 2013).
Safety And Hazards
properties
IUPAC Name |
[3-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSHKDOSHZWRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)
![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)
![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)